molecular formula C26H24N2 B12691826 N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine CAS No. 86579-44-4

N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine

Cat. No.: B12691826
CAS No.: 86579-44-4
M. Wt: 364.5 g/mol
InChI Key: PIYLSRIGTMZWFR-UHFFFAOYSA-N
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Description

N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine is an organic compound with the molecular formula C20H20N2. It is a derivative of phenylenediamine, characterized by the presence of phenyl and phenylethyl groups attached to the nitrogen atoms of the benzene-1,4-diamine core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine can be synthesized through a two-step process. In the first step, 4-aminodiphenylamine reacts with acetophenone in the presence of an acidic catalyst to form the intermediate product. This intermediate is then subjected to further reaction conditions to yield the final compound .

Industrial Production Methods

Industrial production of N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine involves its interaction with molecular targets and pathways in biological systems. The compound’s low ionization energy allows it to react with reactive oxygen species, such as ozone, faster than these species can react with other molecules . This property makes it an effective antioxidant and antiozonant, protecting materials like rubber from oxidative degradation.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-1,4-phenylenediamine: A simpler derivative with similar antioxidant properties.

    N-Isopropyl-N’-phenyl-1,4-phenylenediamine: Known for its use as an antiozonant in rubber.

    N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine: A more complex derivative with enhanced stability and reactivity.

Uniqueness

N-Phenyl-N’-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine is unique due to the presence of both phenyl and phenylethyl groups, which enhance its reactivity and stability compared to simpler derivatives. This makes it particularly useful in applications requiring high-performance antioxidants and stabilizers.

Properties

CAS No.

86579-44-4

Molecular Formula

C26H24N2

Molecular Weight

364.5 g/mol

IUPAC Name

1-N-phenyl-4-N-[4-(1-phenylethyl)phenyl]benzene-1,4-diamine

InChI

InChI=1S/C26H24N2/c1-20(21-8-4-2-5-9-21)22-12-14-24(15-13-22)28-26-18-16-25(17-19-26)27-23-10-6-3-7-11-23/h2-20,27-28H,1H3

InChI Key

PIYLSRIGTMZWFR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

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